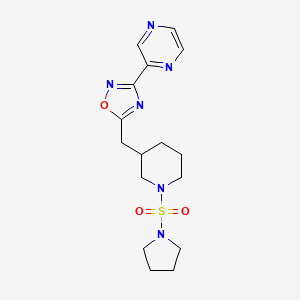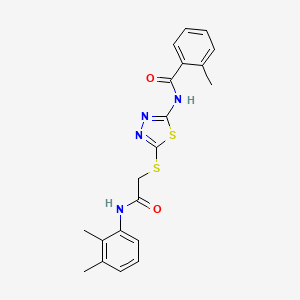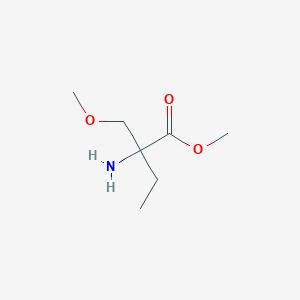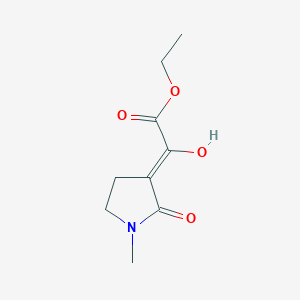
Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate is a chemical compound with the molecular formula C12H17NO4. It is commonly known as Ethyl pyruvate and has been the focus of scientific research for several years. Ethyl pyruvate is a derivative of pyruvic acid and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Efficient Syntheses of Pyrrole Derivatives
Research indicates the potential of Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate in the synthesis of pyrrole derivatives. A study by Dawadi and Lugtenburg (2011) demonstrated the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives using ethyl 2-chloroacetoacetate. This method provides access to a library of important pyrrole systems, highlighting the compound's utility in synthesizing novel pyrrole derivatives with potential applications in various fields, including medicinal chemistry and materials science (Dawadi & Lugtenburg, 2011).
Quantum Chemical Investigation of Molecular Properties
Another study focused on the quantum chemical and thermodynamic properties of related pyrrolidinone derivatives, demonstrating the importance of such compounds in understanding molecular interactions and properties. Bouklah et al. (2012) used DFT and quantum chemical calculations to investigate the electronic properties, including HOMO and LUMO energies, of substituted pyrrolidinones. This research contributes to the fundamental understanding of molecular behavior, which is crucial for the development of new materials and drugs (Bouklah et al., 2012).
Antimicrobial Activities of Secondary Metabolites
Research into the antimicrobial properties of secondary metabolites related to Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate has also been conducted. Miao et al. (2012) isolated and evaluated two secondary metabolites from Talaromyces verruculosus for their antimicrobial activities. This study illustrates the potential for discovering new antimicrobial agents from compounds structurally related to Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate, thereby contributing to the ongoing search for new treatments for infectious diseases (Miao et al., 2012).
Synthesis of Heterocyclic Compounds
The compound also serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For example, Kakehi, Ito, and Matsubara (1995) developed a one-pot synthesis method for 2H-Pyrano(3,2-a)indolizin-2-one derivatives. This research underscores the versatility of Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate in synthesizing complex heterocyclic structures that have potential applications in drug discovery and development (Kakehi et al., 1995).
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9(13)7(11)6-4-5-10(2)8(6)12/h11H,3-5H2,1-2H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOBHBYVTKYSCG-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCN(C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCN(C1=O)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2739785.png)
![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)
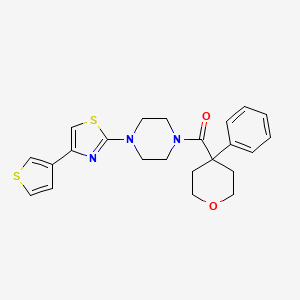

![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)
![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)
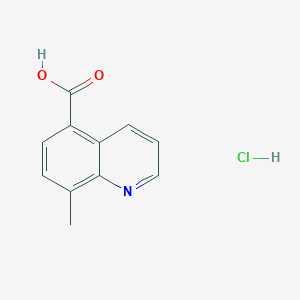
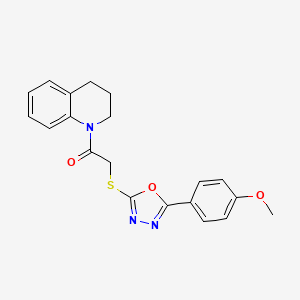
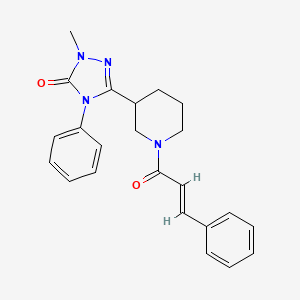
![1-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2739801.png)
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/no-structure.png)
